molecular formula C21H24N6O2 B5678930 1-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide

1-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide

Cat. No. B5678930
M. Wt: 392.5 g/mol
InChI Key: HVRKHFXCLPFMLC-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals known for their versatile chemical properties and applications in various fields. Such compounds are often synthesized for their potential biological activities and are analyzed for their chemical and physical properties. The synthesis, molecular structure, chemical reactions, and properties of this compound, or closely related compounds, have been explored in several studies.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multi-step chemical reactions including catalytic processes, conventional heating procedures, and the use of eco-friendly conditions. For instance, Khaligh et al. (2020) developed a greener synthesis method for pyrazol derivatives using tetraethylammonium L-prolinate as a catalyst under eco-friendly conditions, highlighting the potential for sustainable synthesis approaches for such compounds (Khaligh et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques. Studies have optimized molecular structures using density functional theory (DFT) and analyzed quantum chemical calculations to understand the stabilization and intramolecular interactions responsible for the molecule's stability, as demonstrated by Sivakumar et al. (2020) for a novel pyrazole derivative (Sivakumar et al., 2020).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, forming new compounds with diverse chemical structures and properties. The reactivity of such compounds often involves cycloaddition reactions, Michael addition, and other domino reactions leading to densely functionalized molecules, as explored by Prasanna et al. (2013) in the synthesis of pyrano[2,3-c]pyrazoles (Prasanna et al., 2013).

Physical Properties Analysis

The physical properties of pyrazole derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. Crystallography studies, such as those conducted by Hao et al. (2010), offer insights into the crystalline structures of such compounds, contributing to a better understanding of their physical properties and potential applications (Hao et al., 2010).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including reactivity, stability, and interaction with other molecules, are defined by their molecular structure. Studies on the chemical properties focus on understanding how these compounds interact with other chemicals, their potential as catalysts, and their reactivity in various chemical reactions. For example, the study by Tripathi et al. (2006) on diorganotin(IV) dipyrazolinates highlights the antimicrobial activity of these compounds, showcasing their chemical reactivity and potential applications (Tripathi et al., 2006).

properties

IUPAC Name

(2S)-1-[3-(2-methylpyrazol-3-yl)propanoyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-25-17(10-12-22-25)8-9-20(28)26-13-3-7-19(26)21(29)24-16-5-2-6-18(15-16)27-14-4-11-23-27/h2,4-6,10-12,14-15,19H,3,7-9,13H2,1H3,(H,24,29)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRKHFXCLPFMLC-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CCC(=O)N2CCCC2C(=O)NC3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)CCC(=O)N2CCC[C@H]2C(=O)NC3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.